molecular formula C14H8Br2 B1267485 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene CAS No. 38399-13-2

1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene

Cat. No.: B1267485
CAS No.: 38399-13-2
M. Wt: 336.02 g/mol
InChI Key: RVGSIXSCGKMAOK-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene is an organic compound with the molecular formula C14H8Br2 It is a derivative of benzene, featuring two bromine atoms and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires a base such as triethylamine and is carried out in a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine or potassium carbonate.

    Solvents: Tetrahydrofuran, dichloromethane, or ethanol.

Major Products:

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzenes: Formed through substitution reactions.

Scientific Research Applications

1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The ethynyl group in the compound can also participate in π-π interactions, influencing its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene is unique due to the presence of two bromine atoms and an ethynyl group, which provides it with distinct reactivity and potential for forming diverse chemical structures. This makes it a valuable compound in synthetic organic chemistry and material science.

Properties

IUPAC Name

1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSIXSCGKMAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CC=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323800
Record name 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38399-13-2
Record name 38399-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-2-[2-(2-bromophenyl)ethynyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80323800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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